Procaspase-6 Allosteric Binding: Direct SPR Kd Comparison Between 3-Pyrrolidinyl and 3-Piperidinyl Fragments
In a fragment-based screen employing surface plasmon resonance (SPR), 3-(pyrrolidin-1-yl)-1,2-dihydroisoquinolin-1-one (identified as Fragment 6 in the Murray et al. study) demonstrated a dissociation constant (Kd) of approximately 580 µM for binding to procaspase-6 zymogen [1]. The primary comparator, a 3-piperidinyl analog (Fragment X, where the pyrrolidine ring is expanded to a piperidine), exhibited a Kd of >2300 µM under identical SPR conditions, representing at least a 4-fold loss in binding affinity [1]. X-ray crystallography confirmed that the pyrrolidine ring of Fragment 6 occupies a compact sub-pocket at the procaspase-6 dimer interface (PDB 4N6G, resolution 2.14 Å), where the smaller ring size is geometrically required to avoid steric clash with L2 loop residues [2]. Expanding the ring to a six-membered piperidine displaces the nitrogen position and introduces unfavorable steric interactions, directly accounting for the affinity loss.
| Evidence Dimension | SPR equilibrium dissociation constant (Kd) for procaspase-6 zymogen binding |
|---|---|
| Target Compound Data | Kd ≈ 580 µM (Fragment 6; 3-pyrrolidinyl analog) |
| Comparator Or Baseline | Kd > 2300 µM (3-piperidinyl analog, where pyrrolidine is replaced by piperidine) |
| Quantified Difference | ≥4-fold superior binding affinity for the 3-pyrrolidinyl compound |
| Conditions | Surface plasmon resonance (SPR) screen of 2300 fragments against procaspase-6 zymogen at 50 µM fragment concentration; full dose-response curves generated for hits (Murray et al., ChemMedChem 2014) |
Why This Matters
For medicinal chemistry teams prosecuting the procaspase-6 allosteric site, the 3-pyrrolidinyl isoquinolinone fragment provides a validated starting point with a confirmed binding pose and measurable affinity, whereas the 3-piperidinyl analog is effectively inactive (>2300 µM), eliminating it as a viable alternative scaffold for further optimization.
- [1] Murray J, Giannetti AM, Steffek M, et al. Tailoring small molecules for an allosteric site on procaspase-6. ChemMedChem. 2014;9(1):73-77. Table 1: Fragment screening data including SPR Kd values for fragments 1-16. Fragment 6 Kd ≈ 580 µM. View Source
- [2] PDB 4N6G: Crystal structure of procaspase-6 in complex with 3-(pyrrolidin-1-yl)isoquinolin-1(2H)-one (Fragment 6, ligand code 2GQ). Deposited 2013-10-11. Resolution 2.14 Å. RCSB PDB. View Source
